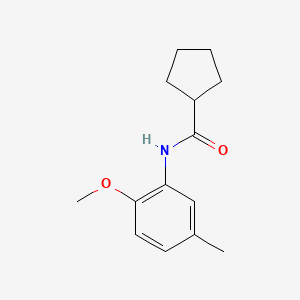
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPP-109 or vigabatrin ethyl ester, and it belongs to the class of gamma-aminobutyric acid (GABA) analogs. CPP-109 has been found to exhibit promising results in the treatment of various neurological disorders, including addiction, anxiety, and epilepsy.
Wirkmechanismus
CPP-109 acts as an inhibitor of GABA-transaminase, which is an enzyme responsible for the degradation of GABA. By inhibiting GABA-transaminase, CPP-109 increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased concentration of GABA in the brain results in a calming effect, which can help in the treatment of anxiety and addiction.
Biochemical and Physiological Effects
The increased concentration of GABA in the brain due to CPP-109 administration results in a calming effect. This effect can help in the treatment of anxiety and addiction. CPP-109 has also been found to be effective in the treatment of epilepsy. The exact mechanism of action of CPP-109 in the treatment of epilepsy is not fully understood, but it is believed to be due to the increased concentration of GABA in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-109 has several advantages for lab experiments. It is a selective inhibitor of GABA-transaminase, which makes it a useful tool for studying the role of GABA in the brain. CPP-109 is also relatively stable and can be easily synthesized in the lab. However, CPP-109 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. CPP-109 also has a short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
For research on CPP-109 include:
1. Investigating the long-term effects of CPP-109 administration in animal models
2. Studying the effects of CPP-109 on other neurological disorders, such as depression and schizophrenia
3. Developing more effective formulations of CPP-109 for in vivo administration
4. Investigating the potential of CPP-109 in combination therapy with other drugs for the treatment of neurological disorders
5. Studying the potential of CPP-109 in the treatment of other conditions, such as chronic pain and sleep disorders.
In conclusion, CPP-109 is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action as a GABA-transaminase inhibitor makes it a useful tool for studying the role of GABA in the brain. However, further research is needed to fully understand its potential and limitations in the treatment of neurological disorders.
Synthesemethoden
CPP-109 is synthesized by the reaction of vigabatrin with ethyl chloroformate in the presence of triethylamine. Vigabatrin is a GABA analog that is used clinically for the treatment of epilepsy. The reaction produces CPP-109 as an ethyl ester, which can be hydrolyzed to the carboxylic acid form for further use in research studies.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in the treatment of addiction, anxiety, and epilepsy. CPP-109 acts as an inhibitor of GABA-transaminase, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The increased concentration of GABA in the brain results in a calming effect, which can help in the treatment of anxiety and addiction.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-7-8-13(17-2)12(9-10)15-14(16)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYVOOAXVXHAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)
![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
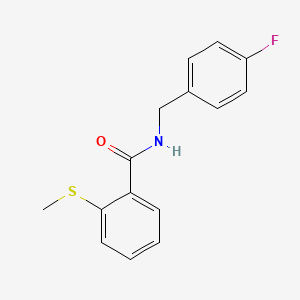
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)
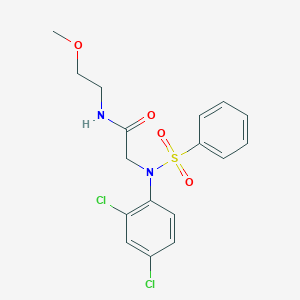
methyl]phosphonate](/img/structure/B5127661.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)
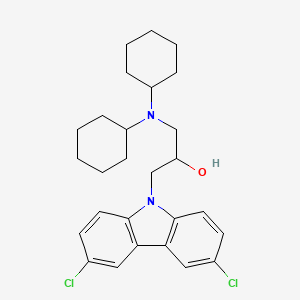
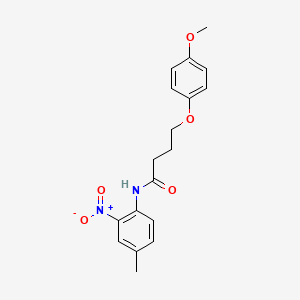

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127693.png)
![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)